1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that features a unique combination of cyclopropyl, thiophene, piperidine, and urea moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, which involves the reaction of thiophen-3-ylmethyl chloride with piperidine under basic conditions to form 1-(thiophen-3-ylmethyl)piperidine.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a suitable base.
Urea Formation: Finally, the urea moiety is introduced by reacting the cyclopropylated piperidine derivative with an isocyanate or a carbodiimide reagent under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea: This compound has a similar structure but with the thiophene ring at a different position, which may influence its biological activity.
1-Cyclopropyl-3-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)urea: The furan ring in place of the thiophene ring can lead to different chemical and biological properties.
1-Cyclopropyl-3-((1-(benzyl)piperidin-4-yl)methyl)urea: The benzyl group instead of the thiophene ring can result in distinct interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-cyclopropyl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-15(17-14-1-2-14)16-9-12-3-6-18(7-4-12)10-13-5-8-20-11-13/h5,8,11-12,14H,1-4,6-7,9-10H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCTHJFTVUQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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